Cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate
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Overview
Description
N-Oleoylethanolamine is an endogenous fatty acid ethanolamine, known for its role as a lipid mediator. It is produced in various tissues, including the small intestine, adipose tissues, neurons, and astrocytes . This compound is involved in regulating several biological functions, such as food intake and energy balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Oleoylethanolamine can be synthesized through a two-step process. First, an N-acyl transferase activity joins the free amino terminus of phosphatidylethanolamine to the oleoyl group derived from sn-1-oleoyl-phosphatidylcholine . This produces an N-acylphosphatidylethanolamine, which is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D into phosphatidic acid and N-Oleoylethanolamine .
Industrial Production Methods
The industrial production of N-Oleoylethanolamine often involves the use of nanoemulsions to enhance its solubility and bioavailability . These nanoemulsions are prepared using specific components and methods to achieve the desired properties, making them suitable for drug delivery systems .
Chemical Reactions Analysis
Types of Reactions
N-Oleoylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution . It is also known to inhibit the sphingolipid signaling pathway by specifically inhibiting ceramidase .
Common Reagents and Conditions
Common reagents used in the reactions involving N-Oleoylethanolamine include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of N-Oleoylethanolamine include various lipid derivatives and metabolites that play crucial roles in biological processes .
Scientific Research Applications
N-Oleoylethanolamine has a wide range of scientific research applications:
Mechanism of Action
N-Oleoylethanolamine exerts its effects by acting as an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) . It also inhibits ceramidase, thereby affecting the sphingolipid signaling pathway . This compound is produced in the small intestine following feeding and regulates PPAR-α activity to stimulate lipolysis .
Comparison with Similar Compounds
N-Oleoylethanolamine is similar to other N-acylethanolamines, such as N-palmitoylethanolamine and N-arachidonoylethanolamine . it is unique in its specific role as a PPAR-α agonist and its ability to regulate feeding behavior and energy balance . Other similar compounds include N-stearoylethanolamine and N-linoleoylethanolamine .
Properties
CAS No. |
123334-11-2 |
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Molecular Formula |
C18H34N3O7P |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate |
InChI |
InChI=1S/C6H6NO6P.2C6H13N.H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6;/h1-4H,(H2,10,11,12);2*6H,1-5,7H2;1H2 |
InChI Key |
SSNMRLIZRLMEMP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |
Origin of Product |
United States |
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